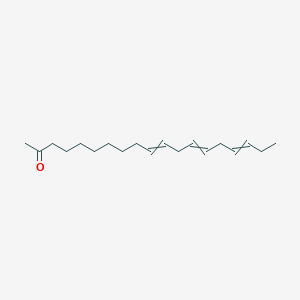

Nonadeca-10,13,16-trien-2-one

Description

Structure

3D Structure

Properties

CAS No. |

848123-81-9 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

nonadeca-10,13,16-trien-2-one |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3 |

InChI Key |

SMPVBSPHJSZMJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)C |

Origin of Product |

United States |

Chemical Synthesis Strategies for Nonadeca 10,13,16 Trien 2 One and Its Direct Derivatives

Synthesis of Geometrical Isomers (e.g., (10E,13E,16E)-Nonadeca-10,13,16-trien-2-one)

While the all-Z isomer is readily accessible from natural linolenic acid, the synthesis of its geometrical isomers, such as (10E,13E,16E)-Nonadeca-10,13,16-trien-2-one, requires a different synthetic approach. bldpharm.com The synthesis of such all-E isomers cannot start from linolenic acid without subsequent isomerization steps. Instead, building the molecule with stereoselective methods that favor the formation of E-alkenes is necessary.

General methods for the stereoselective synthesis of (E)-β,γ-unsaturated ketones often involve organometallic catalysis. For instance, copper-catalyzed reactions have been developed that can selectively produce (E)-β,γ-unsaturated ketones from specific starting materials like 1,3-butadienyl silanes and acyl fluorides. nih.gov Such strategies would need to be adapted and applied in a multi-step sequence to construct the full 19-carbon chain of the target molecule with the desired all-E configuration.

Preparation of Related Ketone Analogs (e.g., (10Z,13Z)-Nonadeca-10,13-dien-2-one)

The synthetic strategies applied to tri-unsaturated ketones can be adapted for the preparation of related analogs with fewer double bonds, such as dienones.

The synthesis of (10Z,13Z)-Nonadeca-10,13-dien-2-one is analogous to that of its triene counterpart and utilizes linoleic acid as the starting material. oup.comoup.com Linoleic acid, or (9Z,12Z)-octadeca-9,12-dienoic acid, possesses the required C18 carbon skeleton and the (Z,Z) configuration of the double bonds. oup.comnih.gov

The synthetic process involves the reaction of linoleic acid with an organolithium reagent, such as n-butyllithium, to deprotonate diisopropylamine (B44863), forming lithium diisopropylamide (LDA). oup.com The subsequent reaction with t-butyl acetate (B1210297) and the linoleic acid derivative ultimately forms the target ketone, (10Z,13Z)-Nonadeca-10,13-dien-2-one. tandfonline.comoup.com This approach demonstrates a consistent and effective strategy for converting naturally occurring fatty acids into their corresponding methyl ketone derivatives while retaining the original stereochemistry of the double bonds. oup.com

Table 2: Synthesis of (10Z,13Z)-Nonadeca-10,13-dien-2-one

| Precursor | Key Reagents | Product | Key Transformation |

|---|---|---|---|

| (9Z,12Z)-Octadeca-9,12-dienoic acid (Linoleic Acid) | n-Butyllithium, Diisopropylamine, t-Butyl acetate oup.com | (10Z,13Z)-Nonadeca-10,13-dien-2-one | Carboxylic acid to methyl ketone conversion oup.comoup.com |

Use of Organolithium Reagents and Acetate Intermediates

The synthesis of polyunsaturated methyl ketones, such as Nonadeca-10,13,16-trien-2-one, can be effectively achieved through the reaction of an appropriate starting material with the lithium enolate of acetone (B3395972). A documented synthesis for (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-one starts from the readily available linolenic acid. ethz.ch

The process begins by converting linolenic acid to its methyl ester, methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate. This ester is then treated with the lithium enolate of acetone. The enolate is typically generated in situ by reacting acetone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). LDA itself is prepared from diisopropylamine and an organolithium reagent such as n-butyllithium. oup.comwikipedia.org The nucleophilic enolate attacks the electrophilic carbonyl carbon of the methyl ester, leading to the formation of the target β-keto ester. Subsequent workup and decarboxylation yield the desired methyl ketone, (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-one. ethz.ch This method provides a yield of approximately 61% after purification by flash chromatography. ethz.ch

A similar strategy has been described for the synthesis of the related compound (10Z,13Z)-nonadeca-10,13-dien-2-one, where a lithium enolate derived from t-butyl acetate is reacted with an unsaturated substrate. oup.comresearchgate.net This highlights the utility of organolithium reagents and acetate or acetone intermediates in constructing these long-chain ketones. oup.comwikipedia.org

Synthesis of this compound Derived Alcohols and Hydrocarbons

The ketone functional group in this compound serves as a versatile handle for further chemical transformations, enabling its conversion into corresponding alcohols and hydrocarbon chains.

Reduction to (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-ol

The carbonyl group of (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-one can be selectively reduced to a secondary alcohol. This transformation is commonly accomplished using a metal hydride reducing agent. Specifically, lithium aluminum hydride (LiAlH₄) has been successfully employed for this purpose. ethz.ch

In a typical procedure, the ketone is dissolved in a dry ether solvent, such as diethyl ether (Et₂O), and cooled to 0 °C. ethz.ch An equimolar amount of LiAlH₄ is then added to the solution. The reaction proceeds for a period, typically around 1.5 hours, after which it is quenched with an aqueous acid solution (e.g., 2 M HCl). ethz.ch Following an extractive workup, (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-ol is obtained.

| Reaction Step | Details |

| Starting Material | (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-one |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Dry Diethyl Ether (Et₂O) |

| Temperature | 0 °C |

| Reaction Time | 1.5 hours |

| Product | (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-ol |

Further Transformations to Nonadecatriene Hydrocarbons

The secondary alcohol, (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-ol, can be further processed to yield the corresponding hydrocarbon, a nonadecatriene. This is generally a two-step process involving the conversion of the hydroxyl group into a good leaving group, followed by its elimination. ethz.ch

| Parameter | Tosylation Step | Reduction Step |

| Starting Material | (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-ol | Crude Tosylate Intermediate |

| Reagents | p-Toluenesulfonyl chloride, Pyridine | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Dichloromethane (CH₂Cl₂) | Diethyl Ether (Et₂O) |

| Conditions | 0 °C, 44 hours | Reflux, 8 hours |

| Product | Tosylate Intermediate | (3Z,6Z,9Z)-Nonadeca-3,6,9-triene |

Synthesis of Complex Esters Incorporating the Nonadeca-10,13,16-trienoyl Moiety

The nonadeca-10,13,16-trienoyl backbone can be incorporated into more complex molecular structures, such as esters. These esters are typically synthesized through a condensation reaction between a carboxylic acid (or its activated derivative) and an alcohol. libretexts.orgrsc.org

To create an ester with the nonadeca-10,13,16-trienoyl moiety, one would start with the corresponding carboxylic acid, (10Z,13Z,16Z)-nonadeca-10,13,16-trienoic acid. This acid can be reacted with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. libretexts.org The reaction is reversible and often requires heating to proceed at a reasonable rate. libretexts.orgrsc.org

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. The acyl chloride can then react readily with an alcohol, often at room temperature, to form the ester. libretexts.org

Biosynthetic Pathways and Proposed Metabolic Transformations of Nonadeca 10,13,16 Trien 2 One

Hypothesized Biosynthetic Origins from C18 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Linolenic Acid)

The biosynthetic pathway of Nonadeca-10,13,16-trien-2-one is hypothesized to originate from common C18 polyunsaturated fatty acids (PUFAs), with α-linolenic acid (18:3n-3) being the most probable precursor due to its three double bonds. This hypothesis is built upon the well-documented role of PUFAs as precursors for a vast array of signaling molecules and semiochemicals in both plants and animals. frontiersin.orgnih.gov The structural backbone of this compound, a C19 chain with three double bonds, strongly suggests a pathway involving both chain elongation and desaturation of a C18 fatty acid.

The biosynthesis is thought to commence with the activation of linolenic acid to its coenzyme A (CoA) or acyl carrier protein (ACP) thioester. This activated form then likely undergoes a single round of chain elongation, adding a two-carbon unit derived from malonyl-CoA. This process extends the 18-carbon chain to a 20-carbon chain. Subsequent to or in concert with elongation, specific desaturase enzymes are responsible for maintaining or shifting the position of the double bonds to the characteristic 10, 13, and 16 positions of the final C19 ketone.

The conversion of the resulting C20 fatty acyl intermediate to a C19 ketone could occur through several potential mechanisms. One possibility is a form of alpha-oxidation, which involves the removal of a single carbon atom. ourbiochemistry.com Another proposed mechanism, particularly in the biosynthesis of long-chain alkenes and ketones in some bacteria, involves a decarboxylative Claisen condensation. asm.org This reaction, catalyzed by enzymes with homology to β-ketoacyl-ACP synthase III (FabH), could condense two fatty acyl thioesters with subsequent decarboxylation to yield a long-chain ketone. asm.org

Table 1: Key C18 Polyunsaturated Fatty Acid Precursors

| Fatty Acid | Chemical Formula | Number of Double Bonds | Relevance as a Precursor |

| Linoleic Acid | C18H32O2 | 2 | A potential precursor, though requiring an additional desaturation step to achieve the triene structure. Oxidized metabolites of linoleic acid include hydroxy and keto derivatives. nih.govresearchgate.netresearchgate.net |

| α-Linolenic Acid | C18H30O2 | 3 | The most likely direct precursor, already containing the requisite number of double bonds. It is a known precursor to various long-chain PUFAs and octadecanoids. nih.govresearchgate.net |

Enzymatic Mechanisms Governing Ketone Formation and Double Bond Introduction

The formation of this compound is a multi-step enzymatic process involving several key classes of enzymes.

Double Bond Introduction: The characteristic triene structure is established by the action of fatty acid desaturases (FADS) . These enzymes introduce double bonds at specific positions in the fatty acid chain. nih.gov In the context of the proposed pathway from linolenic acid, desaturases would be crucial for ensuring the final positions of the double bonds at Δ10, Δ13, and Δ16. The biosynthesis of long-chain PUFAs is a well-established process involving a coordinated interplay between desaturases and elongases , enzymes that extend the carbon chain. nih.gov

Ketone Formation: The introduction of the ketone group at the C-2 position is a critical step. Several enzymatic mechanisms could be responsible for this transformation:

Oxidation of a Secondary Alcohol: A common pathway for ketone formation in biological systems involves the oxidation of a corresponding secondary alcohol. This would necessitate a preceding hydroxylation step, likely at the C-2 position of a C19 fatty acid intermediate. This hydroxylation could be catalyzed by a cytochrome P450 monooxygenase (P450) . researchgate.netmdpi.comportlandpress.com Subsequently, a dehydrogenase would oxidize the hydroxyl group to a ketone. nih.gov

Decarboxylative Condensation: As mentioned earlier, a decarboxylative Claisen-type condensation represents an alternative route, directly yielding a β-ketoacyl intermediate that could be further processed to the final C19 ketone. asm.org

Alpha-Oxidation followed by Decarboxylation: While typically associated with the breakdown of branched-chain fatty acids, a modified alpha-oxidation pathway could potentially lead to the formation of a C19 intermediate susceptible to oxidation at the C-2 position. ourbiochemistry.com

Table 2: Key Enzyme Families in the Hypothesized Biosynthesis

| Enzyme Family | Proposed Function |

| Fatty Acid Desaturases (FADS) | Introduction and positioning of the three double bonds in the carbon chain. nih.gov |

| Fatty Acid Elongases | Extension of the C18 precursor to a longer chain intermediate. nih.gov |

| Cytochrome P450 Monooxygenases (P450s) | Potential hydroxylation of the fatty acid chain at the C-2 position, creating a precursor for oxidation to a ketone. researchgate.netmdpi.comportlandpress.com |

| Dehydrogenases | Oxidation of a secondary alcohol intermediate at the C-2 position to form the ketone group. nih.gov |

| Acyl-CoA Synthetases/Thioesterases | Activation of fatty acids and release of intermediates throughout the pathway. |

Comparative Biosynthesis Across Relevant Organisms

While specific data for this compound is scarce, the biosynthesis of similar long-chain unsaturated ketones is observed in various organisms, particularly in insects as pheromones. mdpi.com The general principles of fatty acid modification are highly conserved.

In many insect species, the biosynthesis of hydrocarbon and ketone pheromones originates from fatty acid metabolism. mdpi.com These pathways often involve a combination of desaturation, elongation, and subsequent modification of the carboxyl group or other positions on the acyl chain. For instance, the production of some insect pheromones involves the oxidation of fatty alcohols to aldehydes and potentially to ketones. The enzymes involved are often specific to the pheromone-producing glands.

The biosynthesis of C19 ketones has been observed in the epicuticular wax of some plants, where they are thought to arise from the modification of long-chain fatty acids. animbiosci.org While the specific pathways in these plants may differ from those in insects, they underscore the general biological capacity to produce such compounds from fatty acid precursors. The study of different organisms that may produce this compound or structurally related compounds will be crucial to understanding the evolutionary diversification of these biosynthetic pathways.

Theoretical Degradation Pathways and Metabolite Predictions

The degradation of this compound is expected to follow established pathways for the catabolism of long-chain fatty acids and ketones. The presence of multiple double bonds and a ketone group suggests several potential routes for its breakdown.

A primary route of degradation is likely to be β-oxidation . However, the double bonds will require the action of auxiliary enzymes, such as enoyl-CoA isomerases and reductases , to be processed. The ketone group might also undergo reduction to a hydroxyl group before the molecule enters the β-oxidation spiral.

Another potential pathway is ω-oxidation , which involves hydroxylation at the terminal methyl carbon, followed by oxidation to a carboxylic acid. nih.gov This creates a dicarboxylic acid that can then be degraded from either end by β-oxidation. This pathway is often utilized for the breakdown of xenobiotics and large, water-insoluble fatty acids. nih.govnih.gov Cytochrome P450 enzymes are key players in initiating ω-oxidation. researchgate.netnih.gov

The ketone group itself is a target for metabolic transformation. It can be reduced to a secondary alcohol by ketoreductases . This resulting alcohol could then be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate excretion.

Environmental degradation of similar unsaturated hydrocarbons in insects has been shown to produce a variety of smaller volatile compounds, including aldehydes, shorter-chain ketones, and fatty acids, through cleavage at the double bonds. biorxiv.orgroyalsocietypublishing.org A similar oxidative cleavage could be a non-enzymatic or enzymatic degradation route for this compound.

Table 3: Predicted Metabolites of this compound

| Predicted Metabolite Class | Potential Metabolic Pathway |

| Shorter-chain unsaturated ketones and aldehydes | Oxidative cleavage at the double bonds. biorxiv.orgroyalsocietypublishing.org |

| Nonadeca-10,13,16-trien-2-ol | Reduction of the ketone group by a ketoreductase. |

| Conjugated derivatives (e.g., glucuronides, sulfates) | Conjugation of the hydroxylated metabolite for excretion. |

| Dicarboxylic acids | ω-oxidation followed by further oxidation. nih.govnih.gov |

| Acetyl-CoA and propionyl-CoA | Complete breakdown through β-oxidation. |

Pheromonal Activity and Ecological Significance of Nonadeca 10,13,16 Trien 2 One Derivatives and Analogs

Pheromonal Function of (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-ol in Lepidoptera

Research into the sex pheromones of the autumn gum moth, Mnesampela privata, a native Australian species and a pest of commercial eucalypt plantations, has explored several polyunsaturated C19 compounds. ethz.ch While (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-ol was synthesized for evaluation during these studies, the primary active component identified from the female moth's pheromone gland was found to be a related hydrocarbon. ethz.ch

Role as a Sex Pheromone Component (e.g., in Mnesampela privata)

In the investigation of the female sex pheromone of Mnesampela privata, gas chromatography (GC) and combined gas chromatography-mass spectrometry (GC-MS) were used to analyze extracts from the pheromone glands. ethz.ch These analyses identified three main components: (3Z,6Z,9Z)-3,6,9-nonadecatriene, 1-hexadecanol (B1195841), and 1-octadecanol. ethz.ch The triene hydrocarbon was consistently detected in female extracts, with quantities in individual females varying up to approximately 110 ng. ethz.ch

During this research, the related ketone, (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-one, and its corresponding alcohol, (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-ol, were chemically synthesized. ethz.ch The alcohol was prepared from the ketone via reduction with lithium aluminium hydride (LiAlH4) in high yield and purity. ethz.ch However, it was the hydrocarbon, (3Z,6Z,9Z)-3,6,9-nonadecatriene, that was naturally identified and confirmed as the key active pheromone component. ethz.ch

Behavioral Bioassays for Male Moth Attraction in Field Trials

Field trials confirmed the behavioral activity of the identified (3Z,6Z,9Z)-3,6,9-nonadecatriene. When this compound was used as bait on its own, it proved to be attractive to male M. privata moths. ethz.ch This finding was notable as it represented the first instance where this specific triene was found in female moths and demonstrated to be independently attractive to males. ethz.ch Further tests that combined the triene with the identified long-chain alcohols (1-hexadecanol and 1-octadecanol) in various ratios showed no evidence of synergistic effects, indicating the triene is the principal attractant. ethz.ch

Electroantennographic Detection (EAD) Studies on Male Antennae Responses

To determine which of the identified compounds were physiologically active, researchers employed electrophysiological techniques. Gas chromatography coupled with electroantennographic detection (GC-EAD) revealed that male antennae of M. privata exhibited a distinct response to (3Z,6Z,9Z)-3,6,9-nonadecatriene. ethz.ch

Further testing using standard electroantennogram (EAG) recordings corroborated this result. The male antennae responded significantly to the triene, while the two alcohols identified in the gland extracts, 1-hexadecanol and 1-octadecanol, did not elicit an antennal response that was different from a blank air stimulus. ethz.ch The synthesized alcohol, (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-ol, was also implicitly included in the group of alcohols that showed no significant EAG activity. ethz.ch

**Table 1: Pheromone Research Findings for *Mnesampela privata***

| Compound | Role in Study | Bioactivity Finding | Source |

|---|---|---|---|

| (3Z,6Z,9Z)-3,6,9-Nonadecatriene | Identified from female gland | Active: Attracts males in field trials and elicits EAG response. | ethz.ch |

| 1-Hexadecanol | Identified from female gland | Inactive: No EAG response detected. | ethz.ch |

| 1-Octadecanol | Identified from female gland | Inactive: No EAG response detected. | ethz.ch |

| (10Z,13Z,16Z)-Nonadeca-10,13,16-trien-2-ol | Synthesized for evaluation | Inactive: No significant EAG response reported. | ethz.ch |

Role of (10Z,13Z)-Nonadeca-10,13-dien-2-one as a Trail-Following Pheromone in Isoptera

In contrast to the C19 alcohol's role in lepidopteran research, a related C19 ketone, (10Z,13Z)-Nonadeca-10,13-dien-2-one, serves as a vital trail-following pheromone in certain termite families. Trail pheromones are essential for organizing foraging parties and guiding nestmates to food sources. The identification of this compound in the family Serritermitidae marked a significant discovery, highlighting a novel class of trail pheromones for termites.

Species-Specific Identification in Serritermitidae (e.g., Glossotermes oculatus, Serritermes serrifer)

The Neotropical termite family Serritermitidae was the last major termite family to have its trail pheromone chemistry described. researchgate.net Research on Glossotermes oculatus identified (10Z,13Z)-nonadeca-10,13-dien-2-one as the trail-following pheromone secreted by the sternal gland of pseudergates. researchgate.net This was a notable finding, as the C19 ketone structure contrasts sharply with the unsaturated C12 alcohols commonly used as trail pheromones in more advanced termite families. researchgate.net

Subsequent investigations into the family's other genus, Serritermes, confirmed the significance of this compound. Studies on the species Serritermes serrifer also identified (10Z,13Z)-nonadeca-10,13-dien-2-one as the sole component of its trail-following pheromone. The consistent use of this unique ketone by both known genera underscores its evolutionary importance within the Serritermitidae family and distinguishes it chemically from other related termite groups. researchgate.net

Quantitative Assessment of Pheromone Activity Thresholds

The trail-following pheromone for the termite Glossotermes oculatus, a derivative identified as (10Z,13Z)-nonadeca-10,13-dien-2-one, elicits a behavioral response at exceptionally low concentrations. oup.comoup.com Behavioral bioassays have been crucial in determining the minimum concentration required to guide termites, establishing a clear activity threshold. This threshold was defined as the minimum amount of the compound that induced termites to travel a mean distance of more than 3 centimeters along an artificial trail. oup.com

Research has established that the activity threshold for (10Z,13Z)-nonadeca-10,13-dien-2-one is 10⁻² nanograms per centimeter (ng/cm) of the trail for both pseudergate and soldier castes of G. oculatus. oup.comoup.com As the concentration of the pheromone on the trail increased, so did the distance the termites traveled along it. oup.com Notably, no repellent effect or decrease in trail-following activity was observed at higher concentrations, with pseudergates continuing to follow trails with concentrations up to 10 ng/cm. researchgate.net

Table 1: Pheromone Activity Threshold of (10Z,13Z)-nonadeca-10,13-dien-2-one in Glossotermes oculatus

| Caste | Activity Threshold (ng/cm) | Defining Condition | Source |

|---|---|---|---|

| Pseudergates | 10⁻² | Mean travel distance > 3 cm | oup.com, oup.com |

Analysis of Pheromone Concentration in Glandular Extracts

The trail-following pheromone (10Z,13Z)-nonadeca-10,13-dien-2-one is secreted from the sternal gland of pseudergates in Glossotermes oculatus. oup.comnih.gov The gland itself is noted for having an unusual shape, size, and structure compared to those of other termite species. nih.gov Researchers have employed several methods to quantify the amount of this pheromone contained within a single gland.

Quantification of the pheromone in sternal gland extracts (SGEs) was performed using gas chromatography-mass spectrometry (GC/MS). oup.com To ensure accuracy, tricosan-12-one was added to the extracts as an internal standard. oup.com Three distinct analytical approaches were used to estimate the quantity of the pheromone in a single pseudergate's sternal gland, yielding a range of values. A choice test bioassay, where termites were presented with trails made from either glandular extracts or synthetic pheromone, suggested a quantity between 0.2 and 1 ng per gland. oup.comresearchgate.net More direct quantification via GC-MS analysis of three independent sternal gland extracts provided a more precise estimate of 1.7 ± 0.45 ng per gland. oup.comresearchgate.net A third estimation using electroantennography (EAG) gave a broader approximate range of 1 to 20 ng. oup.comresearchgate.net

Table 2: Estimated Quantity of (10Z,13Z)-nonadeca-10,13-dien-2-one per Sternal Gland of a G. oculatus Pseudergate

| Analytical Method | Estimated Quantity (ng/gland) | Source |

|---|---|---|

| Choice Trail-Following Experiment | 0.2 - 1.0 | oup.com, researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 1.7 ± 0.45 | oup.com, researchgate.net |

Chemoreceptor Responses and Neurophysiological Pathways in Termites

The detection of (10Z,13Z)-nonadeca-10,13-dien-2-one by termites is mediated by specialized chemoreceptors located on their antennae. Neurophysiological experiments have confirmed that the termite's sensory apparatus is finely tuned to this specific compound. Using a technique called gas chromatography-electroantennographic detection (GC-EAD), which measures the electrical response of an antenna to chemical stimuli, researchers observed a consistent response in the antennae of G. oculatus pseudergates. researchgate.net This response occurred precisely at the retention time corresponding to synthetic (10Z,13Z)-nonadeca-10,13-dien-2-one, confirming that the antennal chemoreceptors recognize and respond to the pheromone. researchgate.net While these GC-EAD results unequivocally demonstrate the peripheral detection of the pheromone at the chemoreceptor level, the specific neurophysiological pathways that transmit and process this signal within the termite's brain have not been fully elucidated in the available research.

Evolutionary and Phylogenetic Implications of Unique Termite Pheromone Structures

The identification of (10Z,13Z)-nonadeca-10,13-dien-2-one as the trail-following pheromone in the family Serritermitidae holds significant evolutionary and phylogenetic importance. nih.gov This C19 ketone represents a stark contrast to the trail pheromones used by most other advanced termite families, which are typically C12 unsaturated alcohols such as (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. oup.comnih.gov The chemical ecology of the Neotropical family Serritermitidae was the last among termite families to be described, and the unique structure of its pheromone was unexpected. oup.comnih.gov

This chemical distinctiveness is a key characteristic of the family. The same compound, (10Z,13Z)-nonadeca-10,13-dien-2-one, has been identified as the sole trail pheromone component in both known genera of the family, Glossotermes and Serritermes. researchgate.net This consistency within the family, coupled with the stark difference from pheromones used by families like Rhinotermitidae, reinforces the unique evolutionary path of Serritermitidae. researchgate.net The discovery contributes significantly to the ongoing scientific debate regarding the precise phylogenetic position of this family among the Isoptera. oup.comnih.gov The unusual pheromone structure, along with the unique morphology of the gland that produces it, underlines the peculiarity of Serritermitidae and highlights the diversity of chemical communication strategies that have evolved within termites. nih.gov

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| (10Z,13Z)-nonadeca-10,13-dien-2-one |

| (2E)-3,4,7-trimethyl-2,6-nonadien-1-ol |

| (2E)-3,4,7-trimethyl-2,6-octadien-1-ol (4-methylgeraniol) |

| (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |

| (3Z,6Z)-dodeca-3,6-dien-1-ol |

| (3Z)-dodec-3-en-1-ol |

| (E)-2,6,10-Trimethyl-5,9-undecadien-1-ol |

| 2-phenoxyethanol |

| Linoleic acid |

| Neocembrene |

| Nonadeca-10,13,16-trien-2-one |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Influence of Alkene Positions and Geometrical Isomerism (Z/E) on Biological Activity

The number, position, and stereochemistry (Z/E or cis/trans) of the double bonds in a pheromone molecule are critical determinants of its biological activity. Even subtle changes can lead to a significant loss or alteration of function, and in some cases, can even result in behavioral inhibition. For many moth pheromones, which are often unsaturated fatty alcohols, acetates, or aldehydes, the specific geometry of the double bonds is paramount for proper recognition by the corresponding receptor neurons. nih.gov

While specific studies on the full spectrum of isomers of Nonadeca-10,13,16-trien-2-one are not extensively documented, research on related polyunsaturated pheromones provides valuable insights. For instance, in the case of bombykol, the sex pheromone of the silkworm moth, only the (10E, 12Z)-isomer is biologically active, demonstrating the stringent requirement for a specific geometric configuration. nih.gov The biosynthesis of such specific isomers is under precise enzymatic control, involving specialized desaturase enzymes that can introduce double bonds with either cis (Z) or trans (E) geometry at specific positions in the fatty acid chain. d-nb.info

The activity of pheromone analogs often decreases as the double bond positions are shifted away from their natural locations. This suggests that the spatial arrangement of the unsaturated system is finely tuned to fit into the binding pocket of the receptor protein. The construction of libraries containing stereochemically diverse isomers is a key strategy to investigate the correlation between the stereostructure and biological activity of natural products. nih.gov

Importance of the Ketone Functional Group for Receptor Binding and Pheromone Recognition

The ketone functional group in this compound is a crucial feature for its biological function. The carbonyl group (C=O) is polar, with the oxygen atom being electronegative and the carbon atom being electrophilic. wikipedia.org This polarity allows for specific interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the binding site of a receptor protein. wikipedia.org These interactions are fundamental for the stable and specific binding that precedes the activation of the olfactory receptor neuron.

The replacement of the ketone with other functional groups, or its complete removal, would likely lead to a significant loss of biological activity. Studies on pheromone analogs where the functional group is altered have consistently shown the high specificity of receptor systems. For example, trifluoromethyl ketones (TFMKs), which are analogs of natural pheromones, can act as potent inhibitors of pheromone-degrading enzymes and can also interfere with the binding of the natural pheromone to its receptor, thereby disrupting chemical communication. oup.comnih.gov This highlights the critical role of the carbonyl group's electronic and steric properties in mediating the interaction with its protein targets.

Comparative Bioactivity Analysis with Other Known Pheromones and Synthetic Analogs

The diversity of chemical structures used as pheromones across the insect world is vast, and comparative analyses provide insights into the evolution of chemical communication. Lepidopteran sex pheromones are broadly classified into Type I (unsaturated fatty alcohols and their derivatives) and Type II (polyunsaturated hydrocarbons and their epoxides). jst.go.jpscispace.com this compound, being a ketone, represents a less common but significant class of insect pheromones.

The bioactivity of synthetic analogs is often evaluated to understand the structural requirements for receptor activation. Analogs with modifications to the carbon chain length, the degree of unsaturation, or the position and geometry of double bonds typically show reduced activity compared to the natural pheromone. annualreviews.org For instance, in field trapping trials for certain moth species, synthetic analogs may elicit some electroantennogram (EAG) responses but fail to attract males, or in some cases, even inhibit the attraction to the natural pheromone. researchgate.net

The development of pheromone antagonists is a key area of research for pest control. These are structurally related compounds that can interfere with the perception of the natural pheromone. Trifluoromethyl ketones (TFMKs) that are structurally analogous to natural ketone or ester pheromones have been shown to be effective antagonists. nih.gov They can compete with the natural pheromone for the binding site on the receptor or inhibit the enzymes that degrade the pheromone in the antenna, leading to sensory adaptation or confusion. researchgate.net

| Compound Class | General Structure | Examples | Key Bioactivity Features |

| Type I Pheromones | Unsaturated fatty alcohols, aldehydes, esters | Bombykol, (Z)-11-Hexadecenal | Highly specific Z/E isomerism and double bond position. Functional group is critical. |

| Type II Pheromones | Polyunsaturated hydrocarbons and epoxides | Linolenic acid derivatives | Chain length and position of epoxide and double bonds are key. |

| Ketone Pheromones | Long-chain ketones, often unsaturated | This compound, Muscone | Position of the ketone group and stereochemistry of double bonds are important. |

| Synthetic Analogs | Structurally modified pheromones | Trifluoromethyl ketones (TFMKs) | Can act as agonists, synergists, or antagonists (inhibitors). |

Investigation of Ligand-Receptor Interactions and Molecular Modeling Approaches

The precise mechanism of pheromone recognition occurs at the molecular level, involving the interaction of the pheromone ligand with a specific odorant receptor (OR) located on the membrane of olfactory sensory neurons. oup.combiorxiv.org These ORs are typically seven-transmembrane domain proteins that form a ligand-gated ion channel with a conserved co-receptor (Orco). oup.combiorxiv.org

Due to the challenges in crystallizing membrane-bound proteins like ORs, computational methods such as homology modeling and molecular docking have become invaluable tools for studying ligand-receptor interactions. oup.comijbs.comresearchgate.net These models can predict the three-dimensional structure of the receptor and simulate how the pheromone molecule fits into its binding pocket.

Molecular docking studies with other insect pheromone receptors have revealed that the binding is often characterized by hydrophobic interactions between the carbon chain of the pheromone and nonpolar amino acid residues in the binding cavity of the receptor. biorxiv.orgnih.gov The specific functional group of the pheromone, in this case, the ketone, forms more specific polar interactions, such as hydrogen bonds, with key amino acid residues, which helps to anchor the ligand in the correct orientation and trigger the conformational change in the receptor that leads to the opening of the ion channel. frontiersin.org

Molecular dynamics simulations can further elucidate the dynamic nature of the ligand-receptor complex and identify the key residues that are crucial for binding and activation. rsc.orgontosight.ai While specific molecular modeling studies on the receptor for this compound are not yet available, the general principles derived from studies of other insect ORs provide a framework for understanding its mechanism of action. Future research combining functional characterization of the specific receptor with molecular modeling will be essential to fully unravel the intricacies of how this pheromone is detected.

Advanced Methodologies in Research on Nonadeca 10,13,16 Trien 2 One

Quantitative Analytical Methods for Biological Samples (e.g., GC/MS with Internal Standards)

Quantitative analysis of Nonadeca-10,13,16-trien-2-one in biological samples is crucial for understanding its biosynthesis, release, and perception by insects. Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for this purpose, offering high sensitivity and selectivity. alfa-chemistry.comnih.gov

To achieve accurate quantification, an internal standard is essential. The internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. For this compound, a suitable internal standard would be a deuterated analog or a structurally similar ketone with a different chain length. The use of an internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response. mdpi.com

The typical workflow for quantitative analysis of this compound from a biological source, such as an insect gland extract, involves the following steps:

Sample Preparation: The biological material is extracted with a suitable organic solvent, such as hexane (B92381) or diethyl ether. researchgate.net A known amount of the internal standard is added to the extract at the beginning of the preparation process.

Chromatographic Separation: The extract is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polarity capillary column is often used for the separation of long-chain unsaturated ketones. uobasrah.edu.iq

Mass Spectrometric Detection: As the compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for its identification. alfa-chemistry.comuobasrah.edu.iq

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve is typically generated using standards of known concentrations to ensure accuracy. mdpi.com

Table 1: Example Parameters for GC/MS Analysis of a Ketone Pheromone Analog

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.1 mL/min |

| Oven Program | 80°C (1 min) to 320°C (3 min) at 15°C/min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Internal Standard | Heptyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate (TFN) mdpi.com |

High-Throughput Screening Techniques for Biological Activity of Analog Libraries

To discover more potent or selective analogs of this compound, high-throughput screening (HTS) techniques are employed. These methods allow for the rapid evaluation of large libraries of structurally related compounds for their biological activity, such as their ability to elicit a response in insect antennae or to bind to specific pheromone receptors. nimss.orgmdpi.com

One common HTS method is the electroantennogram (EAG) . researchgate.net In this technique, an insect antenna is used as a biological detector. The antenna is placed between two electrodes, and a continuous stream of purified air flows over it. Puffs of air containing the test compounds, including analogs of this compound, are introduced into the airstream. If a compound elicits an olfactory response, a change in the electrical potential across the antenna is recorded. EAG allows for the rapid screening of numerous compounds to identify those that are biologically active. researchgate.net

Another powerful HTS approach involves the use of cell-based assays . In these assays, the gene for a specific pheromone receptor, potentially one that binds this compound, is expressed in a heterologous system, such as cultured insect cells or frog oocytes. The cells are then exposed to a library of analog compounds. Receptor activation can be measured by various means, such as changes in intracellular calcium levels (monitored by a fluorescent dye) or by reporter gene expression. This allows for the identification of compounds that act as agonists or antagonists of the target receptor. nimss.org

Table 2: Comparison of High-Throughput Screening Techniques for Pheromone Analogs

| Technique | Principle | Throughput | Information Gained |

|---|---|---|---|

| Electroantennogram (EAG) | Measures the overall electrical response of the whole antenna to an odorant. researchgate.net | High | Identifies compounds that are detected by the insect's olfactory system. |

| Cell-Based Receptor Assays | Measures the activation of a specific olfactory receptor expressed in a host cell. nimss.org | Very High | Identifies specific ligands (agonists/antagonists) for a target receptor. |

| Behavioral Assays | Observes the behavioral response of the whole organism to a chemical stimulus. psu.edu | Low to Medium | Determines the ultimate behavioral effect of a compound (e.g., attraction, repulsion). |

Chemoinformatics and Computational Chemistry for Predictive Modeling

Chemoinformatics and computational chemistry play an increasingly important role in the study of pheromones like this compound. These approaches use computer-based methods to analyze chemical data and predict the properties and activities of molecules, thereby guiding the synthesis and testing of new compounds. ed.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of chemoinformatics. In a QSAR study for this compound analogs, a set of structurally related compounds with known biological activities (e.g., from HTS) would be used to build a mathematical model. This model would correlate the chemical structures of the compounds with their activities. The model could then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Molecular docking is another powerful computational technique. This method predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target receptor to form a stable complex. mdpi.com If the three-dimensional structure of the pheromone receptor is known or can be modeled, molecular docking can be used to:

Predict the binding affinity of different analogs.

Identify the key amino acid residues in the receptor that are involved in binding.

Guide the design of new analogs with improved binding properties.

Molecular dynamics (MD) simulations can further refine the understanding of the interactions between this compound and its receptor. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the receptor and the stability of the ligand-receptor complex. biorxiv.org

Microchemical Techniques for Analysis of Trace Amounts from Natural Sources

Pheromones are typically produced in extremely small quantities by insects, often in the nanogram to picogram range. jabonline.in Therefore, microchemical techniques are essential for their isolation and identification from natural sources. These techniques are designed to handle and analyze minute amounts of material with high sensitivity. rsc.org

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from the headspace of an insect or from a small gland extract. murdoch.edu.au A fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample, and the analytes adsorb onto the fiber. The fiber is then transferred to the injection port of a GC/MS for thermal desorption and analysis. uobasrah.edu.iq

Micro-derivatization reactions can be used to confirm the structure of a pheromone when only a small amount of material is available. rsc.org For example, to determine the position of the double bonds in this compound, the sample can be reacted with dimethyl disulfide (DMDS). This reaction adds a methylthio group to each side of the double bond. When the derivatized compound is analyzed by GC/MS, it produces characteristic fragment ions that reveal the original positions of the double bonds. oup.com

In a study on the autumn gum moth, the structure of (10Z,13Z,16Z)-nonadeca-10,13,16-trien-2-one was confirmed through a combination of GC/MS analysis and comparison with a synthetically produced standard. ethz.ch The synthesis of the compound was a crucial step in confirming its identity, as it provided a reference material with a known structure. ethz.chrsc.org

Future Research Directions and Unexplored Avenues for Nonadeca 10,13,16 Trien 2 One

Complete Elucidation of Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of Nonadeca-1,10,13,16-trien-2-one is an area ripe for investigation. While it's hypothesized to be derived from naturally occurring fatty acids like linolenic acid, the specific enzymatic machinery and the underlying genetic pathways are yet to be fully characterized. researchgate.net Future research should focus on identifying and characterizing the key enzymes, such as desaturases, elongases, and oxidases, that are involved in transforming precursor molecules into the final ketone. This could be achieved through a combination of transcriptomic and proteomic analyses of the pheromone glands of insects known to produce this compound. Understanding the genetic regulation of these pathways will be crucial for a complete picture of its production.

Identification and Characterization of Specific Olfactory Receptors in Target Organisms

The detection of Nonadeca-1,10,13,16-trien-2-one by insects is mediated by specific olfactory receptors (ORs) located in their antennae. wikipedia.org While the existence of these receptors is evident from electrophysiological studies, their specific identities and functional characteristics remain largely unknown. ethz.ch A critical avenue for future research is the identification and deorphanization of the specific ORs that bind to this ketone. Techniques such as in-situ hybridization, single-sensillum recordings coupled with gas chromatography, and functional expression of candidate ORs in heterologous systems like Xenopus oocytes or human embryonic kidney (HEK) cells will be instrumental. nih.gov Characterizing the binding affinity, specificity, and signaling cascade of these receptors will provide invaluable insights into the molecular basis of pheromone perception.

Investigation of Potential Biological Roles Beyond Known Pheromonal Activity

Currently, the primary known biological role of Nonadeca-1,10,13,16-trien-2-one is as a trail-following pheromone in certain termite species. researchgate.netoup.com However, it is plausible that this compound possesses additional, as-yet-undiscovered biological functions. For instance, in some geometrid moths, related trienes have been suggested to act as biochemical precursors to other pheromone components. ethz.ch Future studies should explore other potential roles, such as acting as a sex pheromone, an aggregation pheromone, or even having antimicrobial or defensive properties. researchgate.net Investigating its presence and activity in a wider range of insect species and in different behavioral contexts will be key to uncovering its full biological significance.

Development of Novel and Efficient Stereoselective Synthetic Routes

The availability of pure Nonadeca-1,10,13,16-trien-2-one is essential for detailed biological studies and for the development of practical applications. While synthetic routes have been established, there is a continuous need for more efficient and stereoselective methods. ethz.choup.comtandfonline.com Future research in synthetic organic chemistry should focus on developing novel strategies that offer higher yields, greater stereochemical control, and are more environmentally benign. nih.govresearchgate.net The development of catalytic methods, for instance, could significantly improve the scalability and cost-effectiveness of its synthesis, making it more accessible for large-scale field trials and potential commercial use. mdpi.comrug.nl

Exploration of Stereoisomeric Effects on Biological Potency and Specificity

The geometry of the double bonds (stereoisomerism) in pheromone molecules is often critical for their biological activity. nih.gov While the (10Z,13Z,16Z)-isomer of Nonadeca-1,10,13,16-trien-2-one has been identified, the biological activity of other stereoisomers, such as the (10E,13E,16E) configuration, remains largely unexplored. bldpharm.com A systematic investigation into the synthesis and biological evaluation of all possible stereoisomers is a crucial next step. This research will determine the precise structural requirements for receptor binding and behavioral responses, providing a deeper understanding of the structure-activity relationship and the specificity of the pheromonal communication system.

Application in Pest Management Strategies Based on Chemical Ecology Principles

A thorough understanding of the chemical ecology of Nonadeca-1,10,13,16-trien-2-one can pave the way for its use in innovative and environmentally friendly pest management strategies. researchgate.net Once its role as a pheromone is fully elucidated in target pest species, it could be employed in various ways, such as in monitoring traps to detect pest populations, in mating disruption strategies to prevent reproduction, or in "lure and kill" or "push-pull" systems. drugbank.comdrugbank.com For example, its function as a trail-following pheromone could be exploited to disrupt foraging patterns of pestiferous termites. science.gov Future research should focus on field trials to assess the efficacy of synthetic Nonadeca-1,10,13,16-trien-2-one in managing pest populations under real-world conditions.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing Nonadeca-10,13,16-trien-2-one in biological samples?

- Methodological Answer : Two-dimensional gas chromatography (2D-GC) coupled with mass spectrometry is critical for resolving structural isomers and confirming molecular identity. Preparative GC isolates the compound for further bioactivity testing, while electrophysiological assays validate its function as a pheromone. These techniques were pivotal in identifying this compound in termite trail-following behavior .

Q. How can researchers ensure ethical and effective sampling of this compound from biological sources?

- Methodological Answer : Obtain permits for field collection and use non-destructive sampling (e.g., partial gland extraction) to preserve termite colonies. Pair taxonomic identification with molecular barcoding to confirm species. Adhere to institutional ethical guidelines for studying protected ecosystems or species, ensuring minimal ecological disruption .

Q. What methodologies validate the purity of this compound post-extraction or synthesis?

- Methodological Answer : High-resolution 2D-GC with flame ionization detection (FID) assesses purity by comparing retention indices to synthetic standards. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity. Consistency across multiple analytical columns reduces false positives from co-eluting contaminants .

Advanced Research Questions

Q. What experimental designs optimize the study of this compound's ecological role in termite communication?

- Methodological Answer : Combine field bioassays (e.g., artificial trails with variable pheromone concentrations) and lab-based electrophysiology. Use randomized block designs to control for colony-specific behaviors and environmental factors (e.g., humidity). Quantify trail fidelity via automated tracking software to minimize observer bias .

Q. How can molecular docking studies elucidate this compound's interaction with olfactory receptors?

- Methodological Answer : Construct receptor models via homology modeling using crystallographic data from related proteins. Perform molecular dynamics simulations to predict binding affinities. Validate with in vitro assays (e.g., calcium imaging) and site-directed mutagenesis to identify critical binding residues .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pheromone concentration gradients, assay sensitivity thresholds). Standardize protocols (e.g., dose-response curves) across labs and apply ANCOVA to isolate compound-specific effects from environmental noise .

Q. How should researchers mitigate confounding variables in field studies on this compound's behavioral effects?

- Methodological Answer : Implement crossover designs where colonies serve as their own controls. Use mixed-effects models to account for inter-colony variability. Integrate environmental sensors to monitor microclimatic conditions during bioassays .

Q. What measures enhance reproducibility in quantifying this compound concentrations?

- Methodological Answer : Report instrument calibration details (e.g., GC column phase, detector linearity ranges) using SI units. Share raw chromatographic data via open-access repositories and participate in inter-laboratory round-robin trials to validate analytical reproducibility .

Key Considerations for Methodological Rigor

- Data Triangulation : Combine chromatographic, spectroscopic, and behavioral data to strengthen conclusions .

- Statistical Precision : Define significance thresholds (P-values) a priori and report effect sizes with confidence intervals .

- Replicability : Document extraction protocols, instrument settings, and bioassay conditions in supplemental materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.